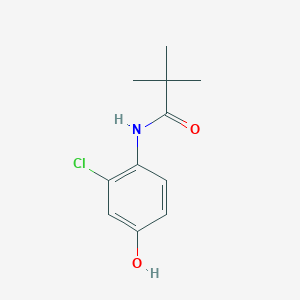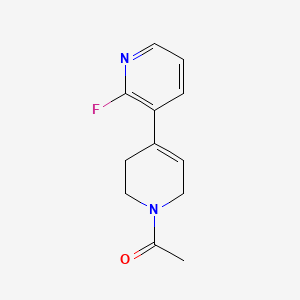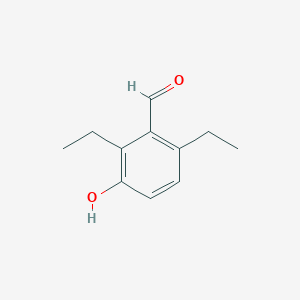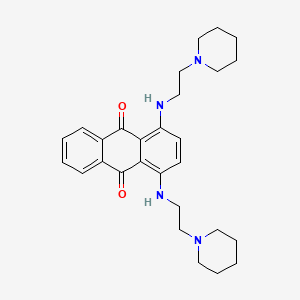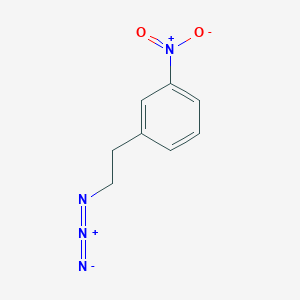![molecular formula C11H12ClN3O B8504945 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8504945.png)
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
描述
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a 2-methylprop-2-enyl group attached to the imidazo[4,5-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorine atom: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the methyl group: Methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the 2-methylprop-2-enyl group: This step can involve alkylation reactions using suitable alkyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
化学反应分析
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Addition: The double bond in the 2-methylprop-2-enyl group can participate in addition reactions with reagents like hydrogen halides or halogens.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated possible therapeutic uses, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
相似化合物的比较
Similar compounds to 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one include other imidazo[4,5-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties. Some examples of similar compounds are:
- 5-chloro-3-methylimidazo[4,5-b]pyridine
- 3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
- 5-chloro-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
属性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-7(2)6-15-8-4-5-9(12)13-10(8)14(3)11(15)16/h4-5H,1,6H2,2-3H3 |
InChI 键 |
VHMGMMUFAOHOHN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1C2=C(N=C(C=C2)Cl)N(C1=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride](/img/structure/B8504866.png)
![1-Ethenylbicyclo[2.2.1]hept-2-ene](/img/structure/B8504873.png)
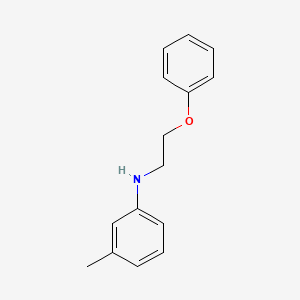
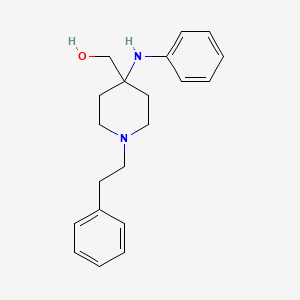
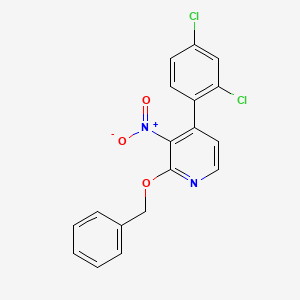
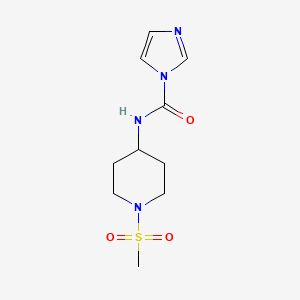
![Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B8504913.png)

![4-[(3,4-Dichlorophenyl)sulfanyl]benzoic acid](/img/structure/B8504921.png)
